
(R)-2-(4-Bromophenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-(4-Bromophenyl)piperazine is a chiral compound that belongs to the class of piperazine derivatives It is characterized by the presence of a bromine atom attached to the phenyl ring and a piperazine ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-Bromophenyl)piperazine typically involves the reaction of 4-bromophenylamine with piperazine under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of ®-2-(4-Bromophenyl)piperazine may involve more efficient and scalable methods. These could include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of catalysts and advanced purification techniques may also be employed to enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
®-2-(4-Bromophenyl)piperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the removal of the bromine atom, resulting in the formation of phenylpiperazine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: N-oxides of ®-2-(4-Bromophenyl)piperazine.
Reduction: Phenylpiperazine.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
科学的研究の応用
®-2-(4-Bromophenyl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological systems, including its binding to receptors and enzymes.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of ®-2-(4-Bromophenyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromine atom and the piperazine ring play crucial roles in its binding affinity and selectivity. The compound may modulate the activity of neurotransmitter systems, leading to its potential effects on neurological functions.
類似化合物との比較
Similar Compounds
2-(4-Bromophenyl)piperazine: The non-chiral version of the compound.
4-Bromophenylpiperidine: A structurally similar compound with a piperidine ring instead of piperazine.
4-Bromoaniline: A simpler compound with only the bromine-substituted phenyl ring.
Uniqueness
®-2-(4-Bromophenyl)piperazine is unique due to its chiral nature, which can result in different biological activities compared to its non-chiral counterparts. The presence of the piperazine ring also imparts distinct chemical properties, making it a valuable compound for various applications.
特性
分子式 |
C10H13BrN2 |
|---|---|
分子量 |
241.13 g/mol |
IUPAC名 |
(2R)-2-(4-bromophenyl)piperazine |
InChI |
InChI=1S/C10H13BrN2/c11-9-3-1-8(2-4-9)10-7-12-5-6-13-10/h1-4,10,12-13H,5-7H2/t10-/m0/s1 |
InChIキー |
ZXWFFOCOSVMOPB-JTQLQIEISA-N |
異性体SMILES |
C1CN[C@@H](CN1)C2=CC=C(C=C2)Br |
正規SMILES |
C1CNC(CN1)C2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


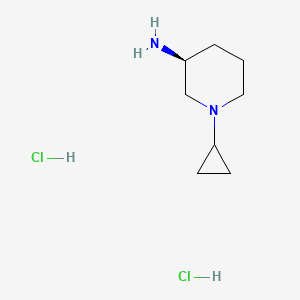
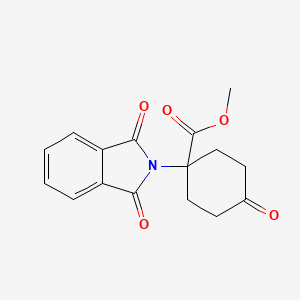
![ethyl 4-[(2S)-2-aminopropyl]thiazole-2-carboxylate;hydrochloride](/img/structure/B13896456.png)


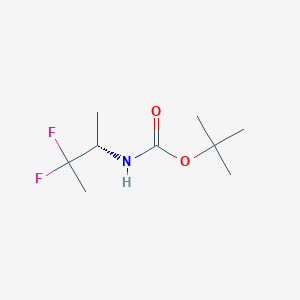

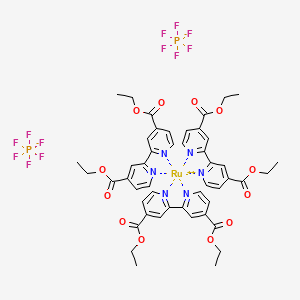
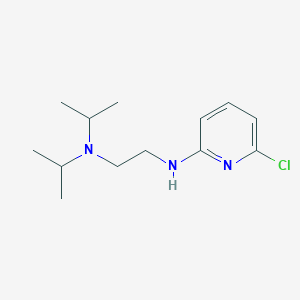

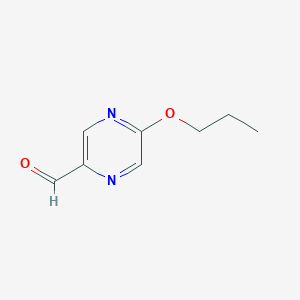
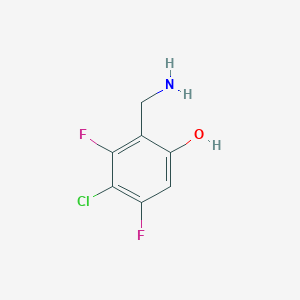
![3-[(4-Methoxyphenyl)methyl]-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13896511.png)

